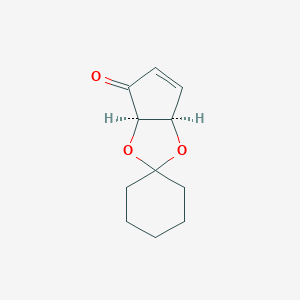

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

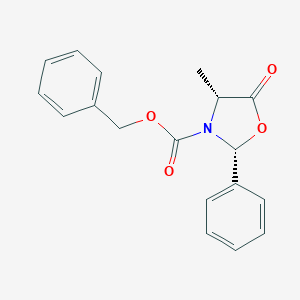

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric organic synthesis, offering high enantioselectivity and yield for a variety of compounds. This process utilizes chiral catalysts to resolve racemic mixtures into enantiopure compounds, covering different types of compounds including alcohols, epoxides, amines, and others. The advancements in chiral catalyst development have significantly enhanced the efficiency of these resolutions, marking a crucial development in the synthesis of chiral compounds (Pellissier, 2011).

Advances in Selective Catalytic Oxidation

The selective catalytic oxidation of cyclohexene demonstrates the versatility of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal in synthesizing various industrially relevant compounds. This process enables the production of a range of oxidation states and functional groups from a single substrate, highlighting the compound's utility in synthetic chemistry and industrial applications. Recent advances have focused on optimizing these reactions to selectively yield targeted products, an effort critical for both academic and industrial chemists (Cao et al., 2018).

Oxidation of Cyclohexane

The oxidation of cyclohexane into ketone-alcohol (KA) oil, a precursor for nylon production, showcases another application of related chemistry. The comprehensive review of catalytic materials for this process reflects ongoing research aimed at improving the efficiency and selectivity of cyclohexane oxidation. Innovations in catalyst design, particularly with metal and metal oxide-loaded silica catalysts, have shown promising results in enhancing the selectivity for KA oil and conversion rates, underscoring the compound's significance in material science and industrial manufacturing (Abutaleb & Ali, 2021).

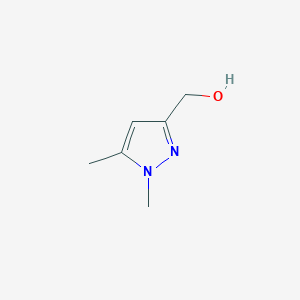

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The synthesis and chemistry of hexasubstituted pyrazolines, derived from similar precursors, illustrate the compound's application in creating structurally unique compounds with potential biological activities. This work emphasizes the versatility of such compounds in generating a variety of functional groups and structures, including cyclopropanes and hydroperoxy substituted pyrazolines, which have applications in oxygen-atom transfer reactions and the synthesis of 3-hydroxy-1,2-dioxolanes. These contributions significantly impact the fields of organic synthesis and medicinal chemistry (Baumstark et al., 2013).

将来の方向性

特性

IUPAC Name |

(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQJRFUFQAQRI-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(=O)C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454639 |

Source

|

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal | |

CAS RN |

111005-65-3 |

Source

|

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。